molecular formula C6H8N2O2 B14271502 3-(2,2-Dimethylhydrazinyl)cyclobut-3-ene-1,2-dione CAS No. 128628-24-0

3-(2,2-Dimethylhydrazinyl)cyclobut-3-ene-1,2-dione

Katalognummer: B14271502
CAS-Nummer: 128628-24-0
Molekulargewicht: 140.14 g/mol
InChI-Schlüssel: UXPWWOLLCBDNGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,2-Dimethylhydrazinyl)cyclobut-3-ene-1,2-dione is an organic compound with a unique structure that includes a cyclobutene ring and a dimethylhydrazinyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylhydrazinyl)cyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione with 2,2-dimethylhydrazine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The reaction mixture is usually heated to facilitate the formation of the desired compound .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,2-Dimethylhydrazinyl)cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutene-1,2-dione derivatives, while reduction can produce hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

3-(2,2-Dimethylhydrazinyl)cyclobut-3-ene-1,2-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(2,2-Dimethylhydrazinyl)cyclobut-3-ene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, making the compound useful in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2,2-Dimethylhydrazinyl)cyclobut-3-ene-1,2-dione is unique due to its dimethylhydrazinyl group, which imparts distinct chemical properties and reactivity compared to other cyclobutene derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

128628-24-0

Molekularformel

C6H8N2O2

Molekulargewicht

140.14 g/mol

IUPAC-Name

3-(2,2-dimethylhydrazinyl)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C6H8N2O2/c1-8(2)7-4-3-5(9)6(4)10/h3,7H,1-2H3

InChI-Schlüssel

UXPWWOLLCBDNGV-UHFFFAOYSA-N

Kanonische SMILES

CN(C)NC1=CC(=O)C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.